

# Boc-D-Met-OSu structure and molecular weight.

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## Compound of Interest

Compound Name: *Boc-D-met-osu*

CAS No.: *26060-98-0*

Cat. No.: *B558480*

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An In-Depth Technical Guide to **Boc-D-Met-OSu**: Structure, Properties, and Applications in Peptide Synthesis and Bioconjugation

## Introduction

In the landscape of modern drug discovery and peptide chemistry, the precise control of molecular assembly is paramount. N- $\alpha$ -(tert-Butoxycarbonyl)-D-methionine N-hydroxysuccinimide ester, commonly abbreviated as **Boc-D-Met-OSu**, stands out as a critical reagent that embodies this control. It is a derivative of the amino acid D-methionine, strategically modified with two key functional groups: a Boc (tert-butyloxycarbonyl) protecting group on its  $\alpha$ -amine and an N-hydroxysuccinimide (NHS) ester activating its carboxyl group.

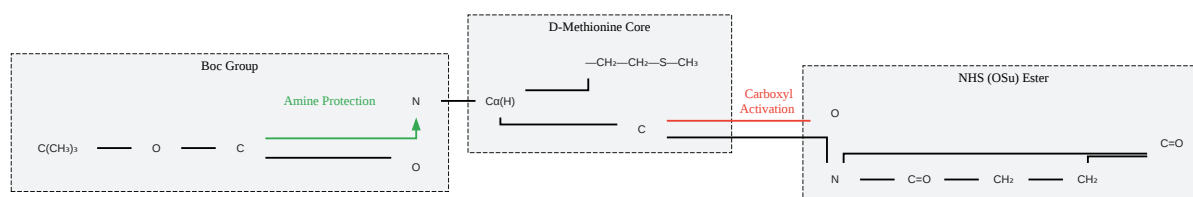
This dual functionality makes **Boc-D-Met-OSu** an invaluable tool for researchers. The Boc group provides a robust shield, preventing the amine from participating in unwanted reactions during synthesis, while the NHS ester offers a highly efficient and selective means of forming stable amide bonds.<sup>[1][2]</sup> Furthermore, the incorporation of a D-enantiomer of methionine is a well-established strategy to enhance the metabolic stability of peptide-based therapeutics by making them resistant to enzymatic degradation.<sup>[1][3]</sup>

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the structure, physicochemical properties, reaction mechanisms, and practical applications of **Boc-D-Met-OSu**.

## Physicochemical Properties and Structure

The efficacy of **Boc-D-Met-OSu** in chemical synthesis is a direct result of its unique molecular architecture. The structure consists of a central D-methionine scaffold, with its amine and carboxyl termini strategically functionalized.

- **D-Methionine Core:** The non-proteinogenic D-isomer of methionine. Its inclusion in peptide chains can significantly increase resistance to proteolysis, thereby enhancing the in-vivo half-life of peptide drugs.[3]
- **Boc (tert-butyloxycarbonyl) Group:** An acid-labile protecting group attached to the  $\alpha$ -amine. It is stable under a wide range of basic and nucleophilic conditions, making it an orthogonal and reliable shield during peptide coupling reactions.[2]
- **N-hydroxysuccinimide (OSu) Ester:** An activated ester at the carboxyl terminus. It is a highly effective acylating agent that reacts readily with primary amines to form a stable amide linkage, releasing N-hydroxysuccinimide as a benign byproduct.[4]



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**Caption:** Chemical structure of **Boc-D-Met-OSu**.

## Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Boc-D-Met-OSu**. Note that while data for the L-isomer (**Boc-L-Met-OSu**, CAS 3845-64-5) is more common, the molecular formula and weight are identical for the D-isomer.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> O <sub>6</sub> S	[5]
Molecular Weight	346.4 g/mol	[5]
Appearance	White to off-white solid	[5]
Melting Point	120-126 °C (for L-isomer)	[5]
Optical Activity [ $\alpha$ ] <sub>20/D</sub>	+21.5 ± 2°, c = 2% in dioxane (Value for D-isomer is opposite of L-isomer)	[5][6]
Storage Conditions	-20°C, moisture sensitive	[5][6]
Primary Application	Peptide synthesis, Bioconjugation	[7][8]

## The Chemistry of **Boc-D-Met-OSu**: A Tale of Two Moieties

The utility of **Boc-D-Met-OSu** is defined by the interplay between its protective Boc group and its reactive NHS ester. Understanding the causality behind their respective chemistries is crucial for designing successful experiments.

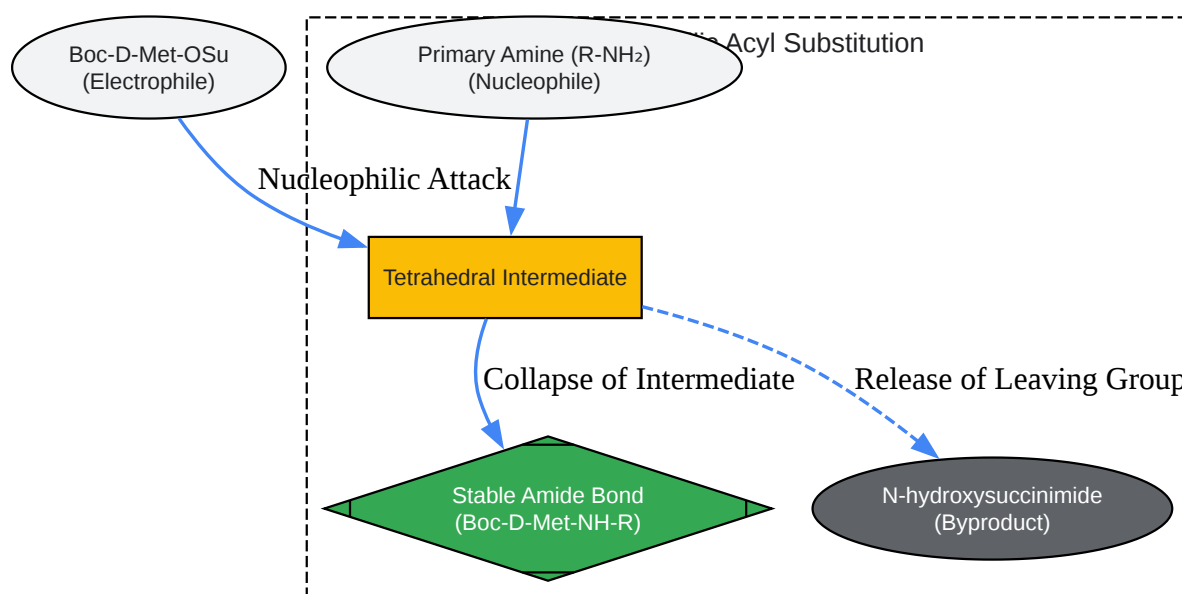
### The Role of the N-hydroxysuccinimide (OSu) Ester

The NHS ester is an amine-reactive moiety designed for efficient amide bond formation. The succinimide is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a primary amine.

Causality of Reaction Conditions: The reaction is highly pH-dependent.[9]

- Optimal pH (8.3-8.5): In this slightly basic environment, the primary amino groups (e.g., the N-terminus of a protein or the  $\epsilon$ -amino group of lysine) are sufficiently deprotonated and thus nucleophilic enough to attack the ester.[10]
- Low pH (<7): The amine exists predominantly in its protonated, non-nucleophilic ammonium form ( $R-NH_3^+$ ), effectively halting the reaction.
- High pH (>9): While the amine is fully deprotonated, the competing reaction—hydrolysis of the NHS ester—accelerates significantly, reducing the conjugation yield.[9]

Therefore, maintaining a pH of 8.3-8.5 provides the optimal balance between amine reactivity and ester stability. Buffers free of primary amines, such as phosphate or bicarbonate, are essential to prevent the buffer itself from consuming the reagent.[11]



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**Caption:** Reaction mechanism of **Boc-D-Met-OSu** with a primary amine.

## The Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis.[1] Its primary function is to render the  $\alpha$ -amine of the methionine derivative chemically inert during the coupling of its carboxyl group. This prevents the molecule from polymerizing with itself or engaging in other undesired side reactions.

**Causality of Deprotection:** The Boc group is stable to bases and most nucleophiles but is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA). This cleavage occurs via a mechanism that generates stable products: the deprotected amine, gaseous isobutylene, and carbon dioxide. This clean decomposition is a key advantage, as the byproducts are volatile and easily removed, simplifying purification.

## Core Applications in Research and Development

The unique properties of **Boc-D-Met-OSu** make it a versatile reagent in several high-stakes research areas.

- **Peptide Synthesis:** It serves as a ready-to-use building block for incorporating D-methionine into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). This is particularly valuable in the development of peptide therapeutics where enhanced stability against enzymatic degradation is a primary objective.[3][8]
- **Bioconjugation:** The amine-reactive nature of the NHS ester allows for the covalent attachment of the Boc-D-Met moiety to proteins, antibodies, or other biomolecules.[8][12] This can be used to modify the properties of the target molecule or to introduce a handle for further functionalization after the Boc group is removed.
- **Drug Discovery:** **Boc-D-Met-OSu** is a key intermediate in the synthesis of complex pharmaceutical compounds.[1][3] The ability to precisely introduce a protected D-amino acid is fundamental to creating novel structures with tailored pharmacological profiles, such as improved receptor binding affinity or enhanced metabolic stability.[1]

## Experimental Protocols

The following protocol provides a validated, step-by-step methodology for the conjugation of **Boc-D-Met-OSu** to a protein or peptide containing primary amines.

### Protocol: Labeling of a Protein with Boc-D-Met-OSu

This protocol is designed to achieve efficient mono-labeling of a protein. The molar excess of the NHS ester may need to be optimized depending on the specific protein's structure and the number of available lysine residues.

#### 1. Reagent and Buffer Preparation:

- **Protein Solution:** Dissolve the target protein in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate buffer). Aim for a protein concentration of 1-10 mg/mL.[9][10] If the protein is in a buffer like Tris, it must be exchanged into a suitable amine-free buffer via dialysis or gel filtration.[11]
- **Boc-D-Met-OSu Stock Solution:** The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[11] Therefore, it must be dissolved immediately before use in an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10][11] Prepare a stock solution (e.g., 10 mg/mL).

#### 2. Calculation of Reagent Molar Excess:

- **Objective:** To determine the mass of **Boc-D-Met-OSu** needed for a specific molar excess (e.g., 10-fold to 20-fold) relative to the protein.
- **Formula:** Mass (mg) of NHS Ester = (Molar Excess) × [Mass (mg) of Protein / MW (Da) of Protein] × MW (Da) of NHS Ester
- **Example Calculation:** To label 2 mg of a 50,000 Da protein with a 20-fold molar excess of **Boc-D-Met-OSu** (346.4 Da): Mass = 20 × [2 mg / 50,000 Da] × 346.4 Da = 0.277 mg

#### 3. Conjugation Reaction:

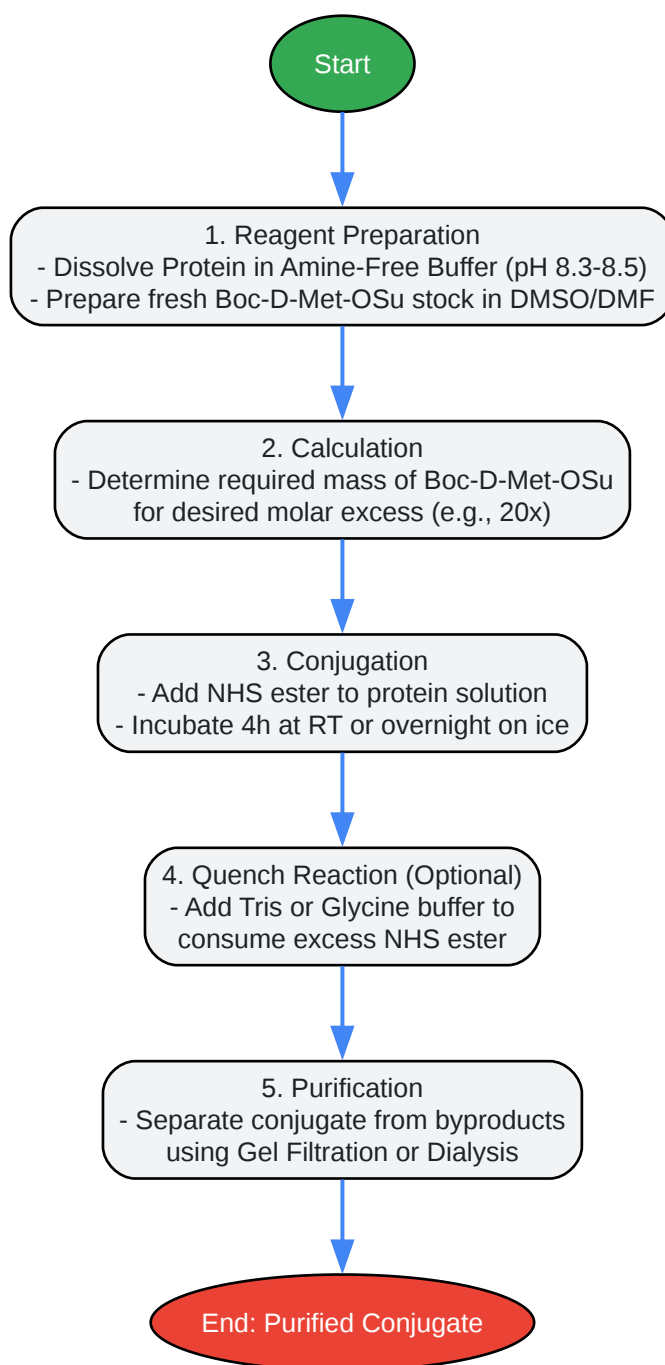
- Add the calculated volume of the **Boc-D-Met-OSu** stock solution to the stirring protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[11]
- Incubate the reaction for 4 hours at room temperature or overnight on ice.[9] Gentle mixing during incubation is recommended.

#### 4. (Optional) Quenching the Reaction:

- To stop the reaction and consume any unreacted NHS ester, add a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

#### 5. Purification of the Conjugate:

- Remove the unreacted **Boc-D-Met-OSu** and the N-hydroxysuccinimide byproduct from the labeled protein. The most common and effective method for macromolecules is gel filtration (desalting column).[9][10] Dialysis is another viable alternative.[11]



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**Caption:** Experimental workflow for protein conjugation with **Boc-D-Met-OSu**.

## Conclusion

**Boc-D-Met-OSu** is more than a simple chemical; it is an enabling tool for sophisticated molecular design. By providing a stable, protected D-amino acid in a pre-activated form, it

streamlines complex synthetic workflows in both peptide synthesis and bioconjugation. Its application is foundational to the development of next-generation peptide therapeutics, where metabolic stability is a key determinant of clinical success. The logical design of its protective and reactive moieties provides researchers with a high degree of control, ensuring the precise and efficient construction of novel biomolecules.

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